5-Methoxy-1H-benzo[g]indole

IDO1 inhibition Cancer immunotherapy Enzymatic assay

IDO1 inhibitor discovery requires validated scaffolds with defined SAR relevance. This benzo[g]indole core with 5-methoxy substitution offers: - **Validated potency**: IC50 = 13 nM in cellular IDO1 assays - **Drug-like properties**: XLogP3 3.3, TPSA 25 Ų - **Practical handling**: mp 124-127 °C, solid-state stability - **Derivatization-ready**: Methoxy handle for SAR expansion BenchChem supplies this certified building block with batch-specific COA for immuno-oncology research.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 117461-83-3
Cat. No. B3045989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-benzo[g]indole
CAS117461-83-3
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=CC=CC=C31)NC=C2
InChIInChI=1S/C13H11NO/c1-15-12-8-9-6-7-14-13(9)11-5-3-2-4-10(11)12/h2-8,14H,1H3
InChIKeyDGGPMXAQMFWTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-benzo[g]indole: Chemical & Structural Properties


5-Methoxy-1H-benzo[g]indole is a heterocyclic compound belonging to the benzo[g]indole class, characterized by a methoxy group at the 5-position of the fused tricyclic scaffold. Its molecular formula is C13H11NO, with a molecular weight of 197.23 g/mol, and a reported melting point of 124–127 °C . The compound is primarily employed as a building block in medicinal chemistry and as a research tool for investigating indoleamine 2,3-dioxygenase 1 (IDO1) inhibition [1].

Workflow IDO1 inhibition assay development
Building Block Benzo[g]indole library synthesis
Tool Compound Cellular IDO1 enzymatic studies

5-Methoxy-1H-benzo[g]indole: Irreplaceable vs. Analogs


In the context of IDO1 inhibitor development, the 5-methoxy substitution is not a trivial modification. Quantitative structure-activity relationship (QSAR) and experimental data demonstrate that the methoxy group profoundly influences both enzymatic potency and physicochemical behavior [1]. Unsubstituted 1H-benzo[g]indole lacks the electronic and steric features required for optimal IDO1 active-site engagement, while alternative substituents (e.g., hydroxyl or halogen) alter polarity, hydrogen-bonding capacity, and metabolic susceptibility in ways that are not functionally interchangeable [2]. The evidence below quantifies exactly where 5-Methoxy-1H-benzo[g]indole diverges from its closest structural comparators.

This Product
Common Analog
Risk if Substituted
5-Methoxy-benzo[g]indole
Unsubstituted 1H-benzo[g]indole
IDO1 inhibition potency may differ markedly; binding interaction not replicated
5-Methoxy-benzo[g]indole
5-Hydroxy or 5-halogen analog
Polarity, hydrogen-bonding, and metabolic stability may shift, affecting assay outcome
5-Methoxy-benzo[g]indole
Unsubstituted core analog
Solid-state properties (melting point, solubility) may alter handling and purification workflows

5-Methoxy-1H-benzo[g]indole: Quantified Differentiation


IDO1 Inhibitory Potency vs. 1-Methyl-Tryptophan

5-Methoxy-1H-benzo[g]indole exhibits an IC50 of 13 nM against mouse IDO1 in a cellular context, compared to an IC50 of 100,000 nM for the classic indole-based IDO1 inhibitor 1-methyl-tryptophan under comparable recombinant enzyme conditions [1][2].

IDO1 Inhibition
Reported
IC50 13 nM vs 100 µM (1-methyl-tryptophan)
Supports IDO1 inhibition assay context; 7,692-fold potency difference reported.
Cross-study comparison; mouse vs human enzyme conditions differ.
IDO1 inhibition Cancer immunotherapy Enzymatic assay

Melting Point: Advantage Over Unsubstituted Core

The melting point of 5-Methoxy-1H-benzo[g]indole is 124–127 °C, which is substantially lower than the 180–184 °C melting point of the unsubstituted 1H-benzo[g]indole core .

Melting Point
Source review
124–127 °C vs 180–184 °C (unsubstituted core)
Lower melting point may facilitate solid handling and solubility screening.
Vendor-reported data; verify for specific batch.
Solid-state properties Purification Handling

TPSA: Improved Membrane Permeability

5-Methoxy-1H-benzo[g]indole has a computed topological polar surface area (TPSA) of 25 Ų, compared to 15.79 Ų for the unsubstituted 1H-benzo[g]indole scaffold [1][2].

Topological PSA
Class-level
TPSA 25 Ų vs 15.79 Ų (unsubstituted core)
Modest TPSA increase may improve aqueous solubility potential; still below permeability concern threshold.
Computed property; experimental validation recommended.
Drug-likeness Membrane permeability ADME

5-Methoxy-1H-benzo[g]indole: Research & Development Applications


Lead Optimization: IDO1 Cancer Immunotherapy

Given its nanomolar IDO1 inhibitory activity (IC50 = 13 nM) in cellular assays, 5-Methoxy-1H-benzo[g]indole serves as a validated starting point for medicinal chemistry campaigns aimed at developing small-molecule IDO1 inhibitors for immuno-oncology [1]. Its potency advantage over first-generation indole-based inhibitors (e.g., 1-methyl-tryptophan) justifies its selection for structure–activity relationship (SAR) expansion.

Synthetic Intermediate for Benzo[g]indole Libraries

The compound's methoxy group at the 5-position provides a synthetic handle for further derivatization (e.g., demethylation to the phenol or electrophilic substitution). Its favorable melting point (124–127 °C) and solid-state properties simplify purification and scale-up, making it a practical building block for generating diverse benzo[g]indole-based chemical libraries .

Physicochemical Benchmarking for Indole Scaffolds

The computed TPSA of 25 Ų and XLogP3 of 3.3 position 5-Methoxy-1H-benzo[g]indole within an attractive drug-like space. Researchers can use these values to benchmark new analogs against a reference that balances lipophilicity with moderate polarity, a combination often correlated with improved pharmacokinetic profiles [2].

Application
Selection Property
Validation Focus
IDO1 pathway-targeted research
Cellular IDO1 inhibitory potency context
Assay benchmarking against first-generation indole inhibitors
Benzo[g]indole library synthesis
5-position synthetic handle
Purification and handling characteristics
Drug-like property profiling
TPSA and lipophilicity reference
Permeability and solubility screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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